molecular formula C20H22N4O4 B2697474 N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894032-58-7

N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2697474
CAS No.: 894032-58-7
M. Wt: 382.42
InChI Key: LUDNONVXLRQFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide features a 5-oxopyrrolidin-3-yl scaffold substituted with a 4-methoxyphenyl group. This pyrrolidinone core is connected via a urea linkage to a para-substituted phenyl ring bearing an acetamide moiety.

Properties

IUPAC Name

N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13(25)21-14-3-5-15(6-4-14)22-20(27)23-16-11-19(26)24(12-16)17-7-9-18(28-2)10-8-17/h3-10,16H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDNONVXLRQFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the acetamide moiety is attached through amidation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit specific enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Sodium Channel Inhibitors (Pain Management)

Compounds F, G, and H () share the acetamide motif and triazine-based structures but differ in substituents:

  • Compound F: Includes a trifluoromethoxy-substituted isoquinoline, enhancing lipophilicity and sodium channel (TTX-S) inhibition.
  • Compound H : Features a benzyloxy-piperidine group, which may improve CNS penetration for neuropathic pain relief.
Parameter Target Compound Compound F Compound H
Core Structure Pyrrolidinone-ureido-acetamide Triazine-acetamide-isoquinoline Triazine-acetamide-piperidine
Key Substituents 4-Methoxyphenyl, phenylacetamide Trifluoromethoxy-isoquinoline Benzyloxy-piperidine
Target Hypothesized: TTX-S sodium channels TTX-S sodium channels TTX-S sodium channels
Functional Role Potential analgesic (inferred from structural analogs) Reduces C-fiber nociceptor firing Analgesic in formalin/CFA pain models

Key Insight: The target compound’s pyrrolidinone-urea system may mimic the triazine-urea interactions of Compounds F/H with sodium channels, but its 4-methoxyphenyl group could alter binding kinetics compared to halogenated or benzyloxy substituents.

EGFR Inhibitors (Oncology)

Several EGFR-targeting compounds in (e.g., 4, 8b) share acetamide or urea motifs:

  • Compound 8b : Demonstrates high potency (IC50 = 14.8 nM) via hydrogen bonding with EGFR’s kinase domain .
  • Compound 4 : Bifunctional activity on wild-type and mutant EGFR due to a conjugated diene system .
Parameter Target Compound Compound 8b Compound 4
Core Structure Pyrrolidinone-ureido-acetamide Quinazoline-carboxamide Quinazoline-thioacetamide
Key Substituents 4-Methoxyphenyl, phenylacetamide Fluoro-substituted phenylurea Allyl-thioquinazoline, methoxyphenyl diene
Target Unknown (hypothesized: kinase or ion channel) EGFR (IC50 = 14.8 nM) EGFR wild-type/mutant
Functional Role Unreported Inhibits EGFR activation Dual inhibition of EGFR isoforms

Key Insight : The ureido group in the target compound may engage in hydrogen bonding similar to Compound 8b’s interactions with EGFR, but the lack of a quinazoline scaffold could limit kinase affinity.

GPCR/Ion Channel Modulators ()

Acetamide derivatives like AMG 517 and HC030031 () target diverse pathways:

  • AMG 517 : A benzothiazole-acetamide targeting TRPV1 for inflammatory pain .
  • HC030031 : A purine-acetamide inhibiting TRPA1 in neuropathic pain models .
Parameter Target Compound AMG 517 HC030031
Core Structure Pyrrolidinone-ureido-acetamide Pyrimidinyloxy-benzothiazole-acetamide Purine-acetamide
Key Substituents 4-Methoxyphenyl, phenylacetamide Trifluoromethylphenyl Isopropylphenyl, tetrahydro-purinedione
Target Hypothesized: TRP channels or GPCRs TRPV1 TRPA1
Functional Role Unreported TRPV1 antagonist TRPA1 antagonist

Key Insight: The acetamide group’s versatility allows engagement with ion channels (e.g., TRPV1, TRPA1), but the target compound’s pyrrolidinone-urea system may favor distinct target selectivity.

Structural Analogues with Pyrrolidinone Moieties

lists 5-oxopyrrolidine-2-carboxylic acid, highlighting the prevalence of pyrrolidinone scaffolds in bioactive molecules. However, the target compound’s unique combination of 5-oxopyrrolidin-3-yl, urea, and acetamide groups distinguishes it from simpler derivatives.

Biological Activity

N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound's structure features a pyrrolidine core substituted with a methoxyphenyl group, which is significant for its biological interactions. The synthesis typically involves multi-step organic reactions, ensuring the final product's purity and yield.

Key Structural Features:

  • Pyrrolidine Core: Imparts structural rigidity and potential for interaction with biological targets.
  • Methoxyphenyl Group: Enhances lipophilicity, potentially improving membrane permeability.

2.1 Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to evaluate these activities, revealing that certain derivatives possess antioxidant capabilities comparable to established antioxidants like ascorbic acid .

2.2 Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines, particularly human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results show higher cytotoxicity against U-87 cells, suggesting a potential therapeutic application in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in cancer progression.
  • Radical Scavenging: Its antioxidant properties help mitigate oxidative stress, which is often linked to cancer development.

4. Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyCompound TestedFindings
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideStrong antioxidant activity; IC50 values lower than ascorbic acid
Phenoxy-N-arylacetamide derivativesExhibited antimicrobial and anticancer activities across multiple cell lines

These studies underscore the potential of similar compounds in therapeutic applications.

5. Conclusion

This compound presents promising biological activities, particularly in antioxidant and anticancer domains. Further research is warranted to elucidate its mechanisms of action fully and to explore its therapeutic potential in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.